2-Amino-2-phenylbutyric acid

Description

BenchChem offers high-quality 2-Amino-2-phenylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-phenylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

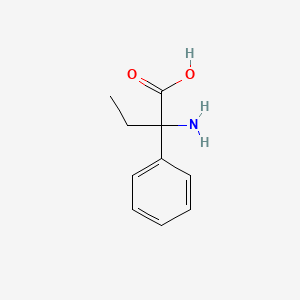

2-amino-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUDSPYIGPGGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942469 |

Source

|

| Record name | 2-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-07-3, 20318-28-9 |

Source

|

| Record name | 2-Amino-2-phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2-Amino-2-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020318289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-amino-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL078BM46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-phenylbutyric Acid: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-phenylbutyric acid, a non-proteinogenic α-amino acid. The document details its discovery and historical context, focusing on its emergence as a key intermediate in the synthesis of the gastrointestinal prokinetic agent, Trimebutine. A thorough examination of its physicochemical properties is presented in a structured tabular format. The guide elucidates the primary method of its chemical synthesis, the Strecker reaction, providing a detailed experimental protocol. Furthermore, it explores the compound's biological activities, particularly its role as a modulator of glutamate (B1630785) receptors and its potential as an enzyme inhibitor. Key experimental methodologies for assessing these biological functions are described, and a signaling pathway is visualized using Graphviz to illustrate its proposed mechanism of action.

Discovery and History

The history of 2-Amino-2-phenylbutyric acid is intrinsically linked to the development of synthetic methodologies for α-amino acids and its pivotal role as a precursor in pharmaceutical manufacturing. While a singular, definitive "discovery" event is not prominently documented in readily available literature, its synthesis and characterization are rooted in the broader advancements of organic chemistry.

The primary method for the synthesis of α-amino acids, the Strecker synthesis, was first reported by Adolph Strecker in 1850. This foundational reaction provided a viable pathway for the laboratory preparation of amino acids from aldehydes or ketones. The synthesis of 2-Amino-2-phenylbutyric acid is a direct application of this classical method, utilizing propiophenone (B1677668) as the ketone precursor.

The significance of 2-Amino-2-phenylbutyric acid came to the forefront with its identification as a key intermediate in the industrial synthesis of Trimebutine.[1] Trimebutine, a non-competitive spasmolytic agent, was developed to regulate gastrointestinal motility. Patents detailing the synthesis of Trimebutine extensively describe the preparation of 2-Amino-2-phenylbutyric acid, highlighting its importance in the pharmaceutical industry. These documents provide detailed protocols for its synthesis, often as a modification of the traditional Strecker method, to optimize yield and purity for large-scale production.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-2-phenylbutyric acid is presented in Table 1. This data has been aggregated from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of 2-Amino-2-phenylbutyric Acid

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-2-phenylbutanoic acid | [1] |

| CAS Number | 5438-07-3 | [1][3][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][4] |

| Molecular Weight | 179.22 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 276-280 °C (decomposes) | [5][6][8] |

| Boiling Point | 312.1 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.16 g/mL at 25 °C (Predicted) | [7] |

| SMILES | CCC(C1=CC=CC=C1)(C(=O)O)N | [1][8] |

| InChI Key | UBXUDSPYIGPGGP-UHFFFAOYSA-N | [1] |

Chemical Synthesis: The Strecker Reaction

The most common and industrially significant method for the synthesis of 2-Amino-2-phenylbutyric acid is a modified Strecker synthesis. This multi-step process begins with the reaction of propiophenone with a cyanide source and an ammonia (B1221849) source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid product.

Experimental Protocol: Modified Strecker Synthesis of 2-Amino-2-phenylbutyric Acid

This protocol is adapted from methodologies described in patents for the synthesis of Trimebutine intermediates.[2]

Materials:

-

Propiophenone

-

Sodium cyanide (or a solution thereof)

-

Ammonium (B1175870) carbonate

-

Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride)

-

Deionized water

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

Procedure:

Step 1: Formation of 5-ethyl-5-phenylhydantoin (Intermediate)

-

In a suitable reaction vessel equipped with a stirrer and heating mantle, combine propiophenone, sodium cyanide solution, ammonium carbonate, and a phase transfer catalyst in deionized water.

-

Slowly heat the reaction mixture to 65-80 °C with continuous stirring.

-

Maintain this temperature for 10-15 hours to allow for the cyclization reaction to proceed to completion.

-

After the reaction is complete, cool the mixture and collect the precipitated intermediate, 5-ethyl-5-phenylhydantoin, by filtration.

-

Wash the filter cake with deionized water to remove unreacted starting materials and inorganic salts.

Step 2: Hydrolysis to 2-Amino-2-phenylbutyric Acid

-

Add the wet 5-ethyl-5-phenylhydantoin intermediate to a sodium hydroxide solution in a high-pressure reactor.

-

Heat the mixture under high temperature and pressure to facilitate the hydrolysis of the hydantoin (B18101) ring.

-

After the hydrolysis is complete, cool the reaction mixture.

-

Carefully adjust the pH of the solution to near neutral (pH ~7) using hydrochloric acid to precipitate the 2-Amino-2-phenylbutyric acid.

-

Collect the solid product by filtration.

-

Wash the product with water and dry under vacuum to obtain the final product.

The yield of this process can be upwards of 80% with a purity of over 99% as determined by HPLC.[2]

Synthesis Workflow

Biological Activities

2-Amino-2-phenylbutyric acid has been investigated for its biological activities, primarily focusing on its potential neuroprotective effects through the modulation of glutamate receptors and its capacity to act as an enzyme inhibitor.

Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts on several types of receptors, including the ionotropic NMDA, AMPA, and kainate receptors. Dysregulation of glutamate signaling is implicated in various neurological disorders.

While specific and quantitative data on the interaction of 2-Amino-2-phenylbutyric acid with glutamate receptor subtypes is limited in the public domain, its structural similarity to other phenyl-substituted amino acids suggests a potential modulatory role. It is hypothesized that 2-Amino-2-phenylbutyric acid may act as an antagonist or a partial agonist at certain glutamate receptor subtypes, thereby attenuating excitotoxicity and conferring neuroprotection.

The proposed mechanism involves the binding of 2-Amino-2-phenylbutyric acid to the glutamate binding site on the receptor, which in turn influences the influx of ions such as Ca²⁺ and Na⁺. By modulating this ion flow, it can prevent the downstream cascade of events that lead to neuronal cell death.

References

- 1. 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. 2-アミノ-2-フェニル酪酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-AMINO-2-PHENYLBUTYRIC ACID | 5438-07-3 [chemicalbook.com]

- 7. 2-Amino-2-phenylbutanoic Acid CAS 5438-07-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-phenylbutyric Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-2-phenylbutyric acid, tailored for researchers, scientists, and professionals in drug development. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key concepts.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Amino-2-phenylbutyric acid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 179.22 g/mol | [1][2][3] |

| Melting Point | 276-280 °C (decomposes) | [1][2][5] |

| Boiling Point | Not available | [5] |

| Density | Not available | [5] |

| pKa (Predicted) | 1.99 ± 0.10 | [1] |

| logP (Calculated, XLogP3-AA) | -1 | [4] |

| Appearance | White to off-white crystalline powder or solid | [1][2][3] |

| Solubility in Water | Slightly soluble | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of 2-Amino-2-phenylbutyric acid and the determination of its key physicochemical properties.

Synthesis of 2-Amino-2-phenylbutyric Acid via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic method for the synthesis of α-amino acids from ketones or aldehydes.[6][7][8][9][10] The synthesis of 2-Amino-2-phenylbutyric acid from propiophenone (B1677668) proceeds in two main stages: the formation of a hydantoin (B18101) intermediate followed by hydrolysis.

Part 1: Synthesis of 5-Ethyl-5-phenylhydantoin

-

Reaction Setup: In a 2000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 134 g (1.0 mol) of propiophenone, 245 g (1.5 mol) of a 30% sodium cyanide solution, 192.16 g (2.0 mol) of ammonium (B1175870) carbonate, and 6.7 g of tetrabutylammonium (B224687) bromide as a phase transfer catalyst.[11]

-

Dissolution: Add 200 g of deionized water to the flask and stir the mixture until all solids are dissolved.[11]

-

Reaction: Slowly heat the reaction mixture to 65-70 °C and maintain this temperature for 15 hours with continuous stirring.[11]

-

Isolation of Intermediate: After the reaction is complete, cool the mixture and perform suction filtration to collect the solid product. Wash the filter cake with deionized water to obtain the wet 5-ethyl-5-phenylhydantoin intermediate.[11]

Part 2: Hydrolysis to 2-Amino-2-phenylbutyric Acid

-

Hydrolysis Setup: In an autoclave, dissolve 17.12 g (0.428 mol) of sodium hydroxide (B78521) in 74 mL of water. Add 20.0 g (0.0979 mol) of the 5-ethyl-5-phenylhydantoin intermediate in portions.[12]

-

Hydrolysis Reaction: Heat the reaction mixture to 130 °C under stirring for 48 hours.[12]

-

Precipitation and pH Adjustment: Cool the mixture, which will result in the formation of a white precipitate. Adjust the pH to 7 and wash the precipitate with ethyl acetate.[12]

-

Purification: Dilute the mixture in 300 mL of water and cool to 0 °C. Adjust the pH to 1 with 12 M HCl to completely dissolve the precipitate.[12]

-

Final Product Isolation: While maintaining the temperature at 0 °C, adjust the pH back to 7 with a 5N NaOH solution to obtain a white precipitate. Filter the mixture, wash the precipitate with 150 mL of water, and dry it under a vacuum at 40 °C to yield the final product, 2-Amino-2-phenylbutyric acid.[12]

Determination of pKa by Titration

The pKa values of an amino acid can be determined experimentally by acid-base titration.[13][14][15][16][17]

-

Solution Preparation: Prepare a 0.1 N solution of 2-Amino-2-phenylbutyric acid. Also, prepare standardized 0.1 N solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[15]

-

Initial pH Measurement: Place 20 mL of the 0.1 N amino acid solution into a 50 mL beaker and measure the initial pH using a calibrated pH meter.[15]

-

Acidic Titration: Fill a 50 mL burette with the 0.1 N HCl solution. Add the acid in 1 mL increments to the amino acid solution, recording the pH after each addition until a significant drop in pH is observed.[15]

-

Basic Titration: Refill the burette with the 0.1 N NaOH solution. In a separate 20 mL sample of the amino acid solution, add the base in 1 mL increments, recording the pH after each addition until a significant rise in pH is observed.[15]

-

Data Analysis: Plot a titration curve with the volume of titrant added on the x-axis and the pH on the y-axis. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). For a simple amino acid, pKa1 (carboxyl group) will be in the acidic range and pKa2 (amino group) will be in the basic range.

Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward technique to determine the solubility of a compound in a specific solvent.[18][19][20][21][22]

-

Preparation of Saturated Solution: Add an excess amount of 2-Amino-2-phenylbutyric acid to a known volume of the solvent (e.g., water) in a conical flask. Stir the mixture at a constant temperature until the solution is saturated, ensuring some solid remains undissolved.[18][19]

-

Equilibration: Allow the solution to equilibrate for a sufficient period (e.g., 24 hours) at the desired temperature to ensure saturation.

-

Sampling and Filtration: Carefully pipette a known volume (e.g., 10 mL) of the supernatant into a pre-weighed evaporating dish. Filter the solution to remove any undissolved solid.[18][19]

-

Evaporation: Evaporate the solvent from the dish using a water bath or a hot air oven at a temperature that will not cause decomposition of the amino acid.[18]

-

Drying and Weighing: Dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.[18]

-

Calculation: The solubility is calculated by dividing the mass of the dried solid by the initial volume of the solvent used.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[23][24][25][26][27]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of 2-Amino-2-phenylbutyric acid in one of the pre-saturated solvents.

-

Partitioning: Add a known volume of the second pre-saturated solvent to the solution from step 2 in a separatory funnel. Shake the funnel for a set period to allow for the partitioning of the amino acid between the two phases.[25]

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the amino acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration of the amino acid in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Potential Signaling Interactions

2-Amino-2-phenylbutyric acid has been noted for its potential to modulate the activity of glutamate (B1630785) receptors, which are crucial for excitatory synaptic transmission in the central nervous system. Specifically, it may interact with N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Potential Interaction with Glutamate Receptors

The following diagram illustrates a conceptual workflow of how 2-Amino-2-phenylbutyric acid might influence glutamate receptor signaling.

References

- 1. 2-AMINO-2-PHENYLBUTYRIC ACID | 5438-07-3 [chemicalbook.com]

- 2. 2-Amino-2-phenylbutyric acid, 96%+ 5438-07-3 India [ottokemi.com]

- 3. 2-氨基-2-苯基丁酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Bucherer-Bergs Reaction [organic-chemistry.org]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. scribd.com [scribd.com]

- 14. studylib.net [studylib.net]

- 15. egyankosh.ac.in [egyankosh.ac.in]

- 16. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 17. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 18. pharmajournal.net [pharmajournal.net]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 26. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

The Biological Activity of 2-Amino-2-phenylbutyric Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylbutyric acid (2-APBA), a non-proteinogenic α-amino acid, has garnered interest within the scientific community for its potential biological activities, particularly in the realm of neuroscience and enzyme modulation. Its structural similarity to endogenous molecules and other pharmacologically active compounds suggests a potential for interaction with various biological targets. This technical guide provides a comprehensive overview of the currently understood biological activities of 2-Amino-2-phenylbutyric acid, with a focus on its neuroprotective effects, modulation of glutamatergic systems, and enzyme inhibition. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's potential therapeutic applications and methodologies for its further investigation.

Core Biological Activities

Emerging research indicates that 2-Amino-2-phenylbutyric acid possesses a range of biological activities, primarily centered on the central nervous system. These activities are attributed to its unique chemical structure, featuring a phenyl group and an ethyl group attached to the α-carbon of an amino acid backbone.

Neuroprotective Effects

2-Amino-2-phenylbutyric acid has been investigated for its potential to protect neurons from various forms of damage.[1] The primary mechanism underlying this neuroprotection is believed to be its ability to counteract glutamate (B1630785) excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] By modulating glutamatergic neurotransmission, 2-APBA may prevent the excessive neuronal stimulation that leads to cell death.[1] Further research is needed to fully elucidate the specific pathways involved in its neuroprotective actions.

Modulation of Glutamate Receptors

The structural resemblance of 2-Amino-2-phenylbutyric acid to the excitatory neurotransmitter glutamate suggests its potential interaction with glutamate receptors.[1] These receptors are critical for synaptic plasticity, learning, and memory. It is hypothesized that 2-APBA may act as a modulator of these receptors, although the precise nature of this interaction—whether it is agonistic, antagonistic, or allosteric—and its specificity for different receptor subtypes (e.g., NMDA, AMPA, kainate, and metabotropic glutamate receptors) remain to be definitively characterized. Such modulation could have significant implications for treating neurological and psychiatric disorders associated with glutamatergic dysfunction.[1]

Enzyme Inhibition

2-Amino-2-phenylbutyric acid has also been identified as an inhibitor of certain enzymes. While specific quantitative data on its inhibitory constants (Ki) are not widely available in the public domain, its potential to interact with enzyme active sites is an area of active investigation. The ability to inhibit specific enzymes could open avenues for therapeutic interventions in a variety of diseases.

Quantitative Data Summary

A comprehensive review of the existing scientific literature reveals a notable absence of specific quantitative data regarding the biological activity of 2-Amino-2-phenylbutyric acid. To facilitate future research and provide a framework for data comparison, the following tables are presented. Researchers are encouraged to contribute to the population of these tables as new data becomes available.

Table 1: Receptor Binding Affinities (Hypothetical Data)

| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Assay Type | Reference |

| NMDA | 2-Amino-2-phenylbutyric acid | Data not available | Data not available | Radioligand Binding | - |

| AMPA | 2-Amino-2-phenylbutyric acid | Data not available | Data not available | Radioligand Binding | - |

| mGluR1 | 2-Amino-2-phenylbutyric acid | Data not available | Data not available | Radioligand Binding | - |

| mGluR5 | 2-Amino-2-phenylbutyric acid | Data not available | Data not available | Radioligand Binding | - |

Table 2: Functional Activity at Glutamate Receptors (Hypothetical Data)

| Receptor Subtype | Activity Type | EC50 / IC50 (µM) | Emax / % Inhibition | Assay Type | Reference |

| NMDA | Agonist/Antagonist | Data not available | Data not available | Electrophysiology | - |

| AMPA | Agonist/Antagonist | Data not available | Data not available | Electrophysiology | - |

| mGluR2/3 | Agonist/Antagonist | Data not available | Data not available | Calcium Mobilization | - |

Table 3: Enzyme Inhibition (Hypothetical Data)

| Enzyme Target | Inhibition Type | Ki (µM) | IC50 (µM) | Substrate | Reference |

| Specify Enzyme | Competitive/Non-competitive | Data not available | Data not available | Specify Substrate | - |

Experimental Protocols

To guide researchers in the investigation of 2-Amino-2-phenylbutyric acid's biological activities, the following detailed experimental protocols are provided. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine the concentration-dependent neuroprotective effect of 2-Amino-2-phenylbutyric acid against glutamate-induced cell death in primary cortical neurons.

Materials:

-

Primary cortical neuron culture

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

2-Amino-2-phenylbutyric acid (stock solution in sterile water or DMSO)

-

L-Glutamic acid (stock solution in sterile water)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Plate primary cortical neurons in 96-well plates at a density of 1 x 105 cells/well and culture for 7-10 days to allow for maturation.

-

Compound Pre-treatment: Prepare serial dilutions of 2-Amino-2-phenylbutyric acid in culture medium. Replace the existing medium with the medium containing different concentrations of 2-APBA and incubate for 24 hours.

-

Induction of Excitotoxicity: Add L-Glutamic acid to a final concentration of 100 µM to all wells except the vehicle control group. Incubate for 24 hours.

-

Assessment of Cell Viability: Measure cell viability using the LDH assay according to the manufacturer's instructions. LDH released into the culture medium is proportional to the number of damaged cells.

-

Data Analysis: Calculate the percentage of neuroprotection for each concentration of 2-APBA relative to the glutamate-treated control. Determine the EC50 value for neuroprotection.

Protocol 2: Radioligand Binding Assay for Glutamate Receptor Affinity

Objective: To determine the binding affinity (Ki) of 2-Amino-2-phenylbutyric acid for a specific glutamate receptor subtype (e.g., NMDA receptor).

Materials:

-

Cell membranes prepared from cells expressing the target glutamate receptor subtype

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]MK-801 for the NMDA receptor channel site)

-

2-Amino-2-phenylbutyric acid

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of 2-Amino-2-phenylbutyric acid in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of 2-Amino-2-phenylbutyric acid by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and mechanism of inhibition of 2-Amino-2-phenylbutyric acid on a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

2-Amino-2-phenylbutyric acid

-

Assay buffer specific for the enzyme

-

Spectrophotometer or fluorometer

Procedure:

-

IC50 Determination:

-

In a 96-well plate, add the enzyme, assay buffer, and varying concentrations of 2-Amino-2-phenylbutyric acid.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

-

Mechanism of Inhibition Study:

-

Perform a series of kinetic experiments by varying the substrate concentration in the presence of different fixed concentrations of 2-Amino-2-phenylbutyric acid.

-

Measure the initial reaction velocities for each condition.

-

Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Calculate the inhibition constant (Ki) from the data.

-

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Hypothesized neuroprotective signaling pathway of 2-APBA.

Caption: Workflow for in vitro neuroprotection assessment.

Caption: Logical workflow for enzyme inhibition analysis.

Conclusion and Future Directions

2-Amino-2-phenylbutyric acid presents an intriguing profile as a biologically active molecule with potential therapeutic applications in neurology. Its suggested roles in neuroprotection and modulation of glutamatergic systems warrant further in-depth investigation. The primary challenge in advancing the understanding of this compound is the current lack of robust quantitative data on its interactions with specific molecular targets.

Future research should prioritize the systematic evaluation of 2-Amino-2-phenylbutyric acid's affinity and functional activity at various glutamate receptor subtypes. Detailed enzymatic assays are also crucial to identify any specific enzyme targets and to quantify its inhibitory potency. Elucidating the precise molecular mechanisms and signaling pathways affected by this compound will be paramount in defining its therapeutic potential and guiding the development of novel neuroprotective or neuromodulatory agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors.

References

The Dual-Faceted Neuromodulatory Role of 2-Amino-2-phenylbutyric Acid Derivatives in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanisms of action of phenyl-substituted aminobutyric acid derivatives in the context of neurological disorders. A critical distinction is made at the outset between two related compounds often associated with this nomenclature: the pharmacologically active agent β-phenyl-γ-aminobutyric acid, commonly known as Phenibut, and the α-amino acid, 2-amino-2-phenylbutanoic acid, primarily utilized as a synthetic intermediate. The core focus of this document is Phenibut, a compound with a well-documented history of clinical use in several countries for conditions such as anxiety and insomnia.[1][2][3] This guide elucidates its dual mechanism of action, involving agonism at the γ-aminobutyric acid type B (GABA-B) receptors and blockade of α2δ subunit-containing voltage-dependent calcium channels (VDCCs). In contrast, the current understanding of 2-amino-2-phenylbutanoic acid's direct therapeutic effects is limited, though preliminary research suggests potential neuroprotective properties through the modulation of glutamate (B1630785) receptors.[4] This document compiles available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: Clarifying the Chemical Entities

It is imperative to distinguish between two molecules that can be described as 2-amino-2-phenylbutyric acid derivatives:

-

β-phenyl-γ-aminobutyric acid (Phenibut): A neuropsychotropic drug developed in the Soviet Union in the 1960s.[2] Its structure is a derivative of the inhibitory neurotransmitter GABA with a phenyl ring at the β-position, which facilitates its passage across the blood-brain barrier.[5] Phenibut is the primary subject of this guide due to its established pharmacological activity in the central nervous system.

-

2-amino-2-phenylbutanoic acid: An α-amino acid that serves as a key intermediate in the synthesis of various compounds, including the gastrointestinal motility regulator, trimebutine.[6][7][8][9] While some studies suggest potential neuroprotective effects, its mechanism of action is not as extensively characterized as that of Phenibut.[4]

This guide will focus predominantly on Phenibut, while also summarizing the current, more limited, understanding of 2-amino-2-phenylbutanoic acid's neurological activity.

Phenibut: A Dual-Mechanism Neuromodulator

Phenibut exerts its effects on the central nervous system through two primary mechanisms of action:

GABA-B Receptor Agonism

Phenibut functions as a full agonist at the GABA-B receptor, similar to baclofen.[5] GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the brain.

Signaling Pathway:

Activation of GABA-B receptors by Phenibut initiates a cascade of intracellular events:

-

G-protein activation: The receptor couples to Gi/o proteins.[10]

-

Downstream effects: This leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[10]

-

Ion channel modulation: The activated G-proteins also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[10] This increased inhibition makes it more difficult for neurons to fire action potentials.

-

Neurotransmitter release inhibition: Presynaptically, GABA-B receptor activation inhibits the opening of voltage-gated calcium channels, which is crucial for the release of neurotransmitters.

Blockade of α2δ Subunit-Containing Voltage-Dependent Calcium Channels

Phenibut also binds to and blocks the α2δ subunit of voltage-dependent calcium channels, classifying it as a gabapentinoid, similar to gabapentin (B195806) and pregabalin.[5][11] This action is independent of its effects on GABA-B receptors.

Mechanism of Action:

The α2δ subunit is an auxiliary protein that modulates the trafficking and function of the primary pore-forming α1 subunit of calcium channels.[12][13][14] By binding to the α2δ subunit, Phenibut is thought to:

-

Reduce channel trafficking: It likely interferes with the transport of the calcium channel complex to the presynaptic terminal.

-

Decrease neurotransmitter release: The subsequent reduction in the number of functional calcium channels at the synapse leads to a decrease in calcium influx upon neuronal depolarization, thereby diminishing the release of excitatory neurotransmitters like glutamate.

Effects on Dopamine (B1211576) Levels

Some studies suggest that Phenibut may increase dopamine levels in the brain.[2][5] However, the mechanism behind this potential effect is not yet clearly understood. It may contribute to the mood-elevating and nootropic effects reported by some users.[1]

Quantitative Data: Binding Affinities and Pharmacokinetics

The following tables summarize the available quantitative data for Phenibut and its enantiomers.

Table 1: Binding Affinities (Ki) of Phenibut and Related Compounds

| Compound | Target | Ki (µM) in Rat Brain | Reference(s) |

| (R)-Phenibut | α2δ subunit of VDCC | 23 | [5][11] |

| (S)-Phenibut | α2δ subunit of VDCC | 39 | [5][11] |

| Baclofen | α2δ subunit of VDCC | 156 | [5][11] |

| Gabapentin | α2δ subunit of VDCC | 0.05 | [5][11] |

| Racemic Phenibut | GABA-B Receptor | 177 | [15] |

| (R)-Phenibut | GABA-B Receptor | 92 | [5][15] |

| (S)-Phenibut | GABA-B Receptor | >1,000 | [5] |

| Racemic Baclofen | GABA-B Receptor | 6 | [15] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Parameters of Phenibut

| Parameter | Value | Reference(s) |

| Bioavailability | ≥63% (250 mg dose) | [5] |

| Elimination Half-life | ~5.3 hours (250 mg dose) | [5] |

| Metabolism | Minimal (in the liver) | [5] |

| Excretion | ~63% unchanged in urine | [5] |

| Onset of Action (Oral) | 2–4 hours | [5] |

| Duration of Action | 15–24 hours (at higher doses) | [5] |

2-amino-2-phenylbutanoic Acid: A Potential Neuroprotectant

The direct pharmacological data on 2-amino-2-phenylbutanoic acid in neurological disorders is sparse. However, some research suggests it may possess neuroprotective properties.[4]

Potential Mechanisms of Action:

-

Glutamate Receptor Modulation: It has been suggested that 2-amino-2-phenylbutanoic acid may modulate glutamate receptors, which are crucial for synaptic transmission and are implicated in excitotoxicity-related neuronal death in conditions like Alzheimer's and Parkinson's disease.[4]

-

Enzyme Inhibition: Studies have indicated that it may inhibit enzymes such as urease and glutaminase.[4] The relevance of this to specific neurological disorders requires further investigation.

Due to the limited availability of in-depth studies, a detailed signaling pathway and quantitative data for 2-amino-2-phenylbutanoic acid's neuroprotective effects cannot be provided at this time.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of compounds like Phenibut.

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol is adapted from standard receptor binding assay methodologies to determine the binding affinity (Ki) of Phenibut for the GABA-B receptor.[1][4][9]

Objective: To quantify the affinity of Phenibut for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain membranes (source of GABA-B receptors)

-

[3H]-Baclofen or another suitable GABA-B radioligand

-

Unlabeled Phenibut (test compound)

-

Unlabeled GABA or Baclofen (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in a binding buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in a fresh binding buffer to a known protein concentration.

-

Assay Setup: In a series of tubes, combine the prepared brain membranes, a fixed concentration of the radioligand (e.g., [3H]-Baclofen), and varying concentrations of unlabeled Phenibut.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with a cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of Phenibut. Calculate the IC50 (the concentration of Phenibut that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the functional effects of Phenibut on neuronal ion channels, such as GIRK channels activated by GABA-B receptors.[5][16][17]

Objective: To record the ion currents across the membrane of a single neuron and observe how they are modulated by the application of Phenibut.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Glass micropipettes

-

External and internal pipette solutions

-

Phenibut solution

Procedure:

-

Pipette Preparation: Pull a borosilicate glass capillary to create a micropipette with a fine tip (resistance of 3-7 MΩ). Fire-polish the tip and fill it with an appropriate internal solution.

-

Cell Approach: Under a microscope, carefully approach a neuron in the culture or brain slice with the micropipette.

-

Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell's interior.

-

Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential and record the baseline ionic currents.

-

Drug Application: Perfuse the Phenibut solution over the neuron and record the changes in the membrane current. An outward current would be expected if Phenibut activates GIRK channels.

-

Data Analysis: Analyze the recorded currents to determine the effect of Phenibut on channel activity, including changes in current amplitude and kinetics.

In Vivo Microdialysis for Dopamine Release

This protocol outlines a method to measure changes in extracellular dopamine levels in the brain of a live animal following the administration of Phenibut.[18][19][20][21][22]

Objective: To assess the in vivo effect of Phenibut on dopamine release in a specific brain region, such as the striatum.

Materials:

-

Live rodent model (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

-

Phenibut solution for administration

Procedure:

-

Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a microdialysis probe into the target brain region (e.g., striatum).

-

Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate and allow the system to equilibrate.

-

Baseline Collection: Collect several baseline dialysate samples to determine the basal extracellular dopamine concentration.

-

Phenibut Administration: Administer Phenibut to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals to monitor the change in dopamine levels over time.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using HPLC-ECD.

-

Data Analysis: Plot the dopamine concentration as a percentage of the baseline level over time to visualize the effect of Phenibut on dopamine release.

Conclusion and Future Directions

Phenibut demonstrates a clear dual mechanism of action, engaging both the GABAergic and calcium channel systems, which underpins its utility in treating certain neurological and psychiatric conditions. The quantitative data on its binding affinities highlight a stereoselective preference of the (R)-enantiomer for the GABA-B receptor. In contrast, the therapeutic potential of 2-amino-2-phenylbutanoic acid remains largely unexplored, with only preliminary suggestions of a neuroprotective role.

For drug development professionals, the dual-target nature of Phenibut presents both opportunities and challenges. Future research should focus on:

-

Elucidating the precise molecular interactions of Phenibut with the α2δ subunit of VDCCs.

-

Investigating the downstream signaling pathways responsible for the potential dopaminergic effects of Phenibut.

-

Conducting rigorous preclinical and clinical studies to validate the suggested neuroprotective effects of 2-amino-2-phenylbutanoic acid and to delineate its mechanism of action.

-

Developing derivatives with improved selectivity for either the GABA-B receptor or the α2δ subunit to refine therapeutic applications and minimize off-target effects.

This guide serves as a foundational resource for these future endeavors, providing a structured overview of the current state of knowledge and the experimental approaches necessary to advance our understanding of these compounds in the context of neurological disorders.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. journalajmpcp.com [journalajmpcp.com]

- 7. Neuroprotective effects of phenylbutyrate against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journalajmpcp.com [journalajmpcp.com]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research | MDPI [mdpi.com]

- 14. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 18. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of Phenylbutyric Acid: A Technical Guide Focused on 4-Phenylbutyric Acid (4-PBA)

Introduction

This technical guide explores the neuroprotective effects of phenylbutyric acid, with a primary focus on 4-phenylbutyric acid (4-PBA). Initial inquiries into the neuroprotective properties of 2-Amino-2-phenylbutyric acid (2-APBA) revealed a scarcity of in-depth, publicly available research, quantitative data, and detailed experimental protocols. Emerging research suggests that 2-APBA may offer neuroprotection by modulating glutamate (B1630785) receptors, thereby mitigating glutamate excitotoxicity and ischemic damage. However, the current body of literature is insufficient to construct a comprehensive technical analysis as requested.

In contrast, the related compound, 4-phenylbutyric acid (4-PBA), has been extensively studied and has demonstrated significant neuroprotective effects across a range of preclinical models of neurodegenerative diseases. 4-PBA is an aromatic short-chain fatty acid that is FDA-approved for the treatment of urea (B33335) cycle disorders. Its neuroprotective actions are attributed to its dual function as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. This guide will, therefore, pivot to an in-depth examination of the well-documented neuroprotective mechanisms of 4-PBA, serving as a comprehensive proxy for understanding the potential of this class of compounds. The insights gleaned from the study of 4-PBA may inform future research into the therapeutic potential of 2-APBA and other related molecules.

Core Neuroprotective Mechanisms of 4-Phenylbutyric Acid

4-PBA exerts its neuroprotective effects through a multi-targeted approach, primarily revolving around its ability to alleviate cellular stress and modulate gene expression.

1. Chemical Chaperone Activity and Attenuation of Endoplasmic Reticulum (ER) Stress:

A hallmark of many neurodegenerative diseases is the accumulation of misfolded and aggregated proteins. 4-PBA acts as a chemical chaperone, facilitating proper protein folding and preventing the aggregation of aberrant proteins. This action directly mitigates endoplasmic reticulum (ER) stress, a condition where the accumulation of unfolded proteins triggers a cellular stress response that can ultimately lead to apoptosis (cell death). By reducing ER stress, 4-PBA has been shown to protect against neuronal cell death induced by such proteinopathies. In models of Alzheimer's disease, 4-PBA has been observed to reduce the aggregation of amyloid-β. Similarly, in Parkinson's disease models, it has been shown to attenuate the aggregation of α-synuclein.

2. Histone Deacetylase (HDAC) Inhibition:

4-PBA is a known inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin state, thereby increasing the transcription of genes involved in synaptic plasticity and cell survival. In a mouse model of Alzheimer's disease, 4-PBA administration restored brain histone acetylation levels and activated the transcription of synaptic plasticity markers.

3. Anti-Inflammatory and Antioxidant Effects:

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative disorders. 4-PBA has been shown to suppress the production of pro-inflammatory molecules and reactive oxygen species (ROS) in activated glial cells. It can also protect against oxidative stress, further contributing to its neuroprotective profile.

Quantitative Data on the Neuroprotective Effects of 4-PBA

The following tables summarize quantitative findings from various preclinical studies investigating the neuroprotective efficacy of 4-PBA.

Table 1: Effects of 4-PBA in a Mouse Model of Alzheimer's Disease

| Parameter Measured | Model | Treatment | Outcome |

| Amyloid Plaque Incidence and Size | APPswePS1delta9 Transgenic Mice | 1 mg/g body weight in drinking water for 14 months | Significantly decreased incidence and size of amyloid plaques in the cortex and hippocampus.[1] |

| Cognitive Performance (Spatial Memory) | APPswePS1delta9 Transgenic Mice | 1 mg/g body weight in drinking water for 14 months | Facilitated cognitive performance in a spatial memory task.[1] |

| Tau Phosphorylation | Alzheimer's Disease Mouse Model | Not specified | Decreased phosphorylated tau.[2] |

| Brain Histone Acetylation | Transgenic Mice | Not specified | Restored brain histone acetylation levels.[2] |

Table 2: Effects of 4-PBA in a Mouse Model of Parkinson's Disease

| Parameter Measured | Model | Treatment | Outcome |

| Motor Coordination | Human alpha-synuclein (B15492655) A30P + A53T Transgenic Mice | Not specified | Gradual improvement in motor coordination assessed by pole test and rotarod treadmill task.[3] |

| Dopaminergic Neuron Loss | Human alpha-synuclein A30P + A53T Transgenic Mice | Not specified | Inhibited the loss of tyrosine hydroxylase-positive neurons in the substantia nigra.[3] |

| Striatal Dopamine (B1211576) Content | Human alpha-synuclein A30P + A53T Transgenic Mice | Not specified | No depletion of striatal dopamine content.[3] |

| Oxidative Stress and Nitrite (B80452) Levels | Rat Model of Parkinson's Disease | Not specified | Significant protection against disease-related oxidative stress and augmented nitrite levels.[4] |

Table 3: Effects of 4-PBA on ER Stress and Apoptosis

| Parameter Measured | Model | Treatment | Outcome |

| ER Stress Markers (BiP, CHOP) | Light-Exposed Mouse Retina | Not specified | Suppressed the upregulation of BiP and CHOP.[5] |

| Photoreceptor Apoptosis | Light-Exposed Mouse Retina | Not specified | Attenuated photoreceptor apoptosis.[5] |

| Neuronal Apoptosis | Ethanol-Induced Damage in PD4 Mice | Not specified | Attenuated ethanol-induced neuroapoptosis.[6] |

| Protein Aggregates | Down Syndrome NGN2-iPSC-derived neurons | Not specified | Significantly decreased protein aggregates.[7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of 4-PBA's neuroprotective effects.

1. Western Blot Analysis for ER Stress Markers (e.g., GRP78, CHOP)

-

Objective: To quantify the expression levels of proteins indicative of ER stress.

-

Methodology:

-

Protein Extraction: Homogenize brain tissue or lyse cultured neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 and CHOP (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

-

2. Cell Viability (MTT) Assay

-

Objective: To assess the viability of cultured neuronal cells after treatment with a neurotoxin and/or 4-PBA.

-

Methodology:

-

Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of the neurotoxin and/or 4-PBA for a specified duration (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

-

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

-

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections or cultured cells.

-

Methodology:

-

Tissue/Cell Preparation: Prepare paraffin-embedded or frozen brain sections, or cultured cells grown on coverslips.

-

Permeabilization: Permeabilize the tissue or cells to allow entry of the labeling reagents.

-

TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

-

Detection:

-

For BrdUTP, use a fluorescently labeled anti-BrdU antibody.

-

For directly labeled dUTPs, proceed to imaging.

-

-

Counterstaining: Counterstain the nuclei with DAPI or Hoechst to visualize all cells.

-

Imaging: Visualize the samples using a fluorescence microscope.

-

Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of cells.

-

4. Rotarod Test for Motor Coordination

-

Objective: To assess motor coordination and balance in rodent models.

-

Methodology:

-

Apparatus: Use a rotarod apparatus with a rotating rod.

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

-

Training (optional but recommended): Train the mice on the rotarod at a constant low speed for a set duration on consecutive days before the test day.

-

Testing: Place the mouse on the rotating rod, which then accelerates from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).

-

Measurement: Record the latency to fall from the rod.

-

Trials: Perform multiple trials with an inter-trial interval (e.g., 15-30 minutes).

-

Data Analysis: Analyze the average latency to fall across trials.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway: 4-PBA in Alleviating ER Stress

Caption: 4-PBA alleviates ER stress by inhibiting protein aggregation.

Signaling Pathway: 4-PBA as a Histone Deacetylase (HDAC) Inhibitor

Caption: 4-PBA inhibits HDACs, promoting neuroprotective gene transcription.

Experimental Workflow: In Vivo Study of 4-PBA in a Neurodegenerative Disease Model

Caption: A typical workflow for evaluating 4-PBA's efficacy in vivo.

While the neuroprotective potential of 2-Amino-2-phenylbutyric acid remains an area for future investigation, its structural analog, 4-phenylbutyric acid, has emerged as a promising therapeutic candidate for a variety of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing the amelioration of ER stress, inhibition of histone deacetylases, and suppression of neuroinflammation and oxidative stress, provides a robust rationale for its neuroprotective effects. The preclinical data summarized in this guide highlight the significant benefits of 4-PBA in models of Alzheimer's and Parkinson's diseases. Further research is warranted to translate these promising preclinical findings into clinical applications and to explore whether 2-APBA shares a similar therapeutic potential. The detailed methodologies and established experimental workflows presented herein provide a solid foundation for researchers and drug development professionals to advance the study of phenylbutyric acids as a novel class of neuroprotective agents.

References

- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomed-easy.com [biomed-easy.com]

- 3. Rotarod-Test for Mice [protocols.io]

- 4. Striatal dopamine measurement through HPLC [protocols.io]

- 5. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]

- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]

The Role of 2-Amino-2-phenylbutyric Acid as a Non-Natural Amino Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-phenylbutyric acid is a non-natural, α,α-disubstituted amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural properties, including a phenyl group and an ethyl group at the α-carbon, impart conformational constraints and metabolic stability to peptides into which it is incorporated. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of 2-Amino-2-phenylbutyric acid, with a focus on its role in peptide synthesis, as an enzyme inhibitor, and as a potential neuroprotective agent. Detailed experimental protocols for its synthesis and incorporation into peptides are provided, alongside a discussion of its potential modulation of key signaling pathways.

Introduction to Non-Natural Amino Acids in Drug Discovery

Non-natural amino acids are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. They can be either naturally occurring or synthetically produced.[1] The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery for several reasons:

-

Enhanced Stability: Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body. The inclusion of non-natural amino acids can render peptides resistant to enzymatic cleavage, thereby increasing their in vivo half-life.[2]

-

Conformational Constraint: The unique side chains of non-natural amino acids can introduce specific conformational constraints into a peptide's structure. This can help to stabilize desired secondary structures, such as helices and turns, which are often crucial for biological activity.

-

Improved Potency and Selectivity: By modifying the structure of a peptide with non-natural amino acids, it is possible to fine-tune its binding affinity and selectivity for a specific biological target.[3]

-

Pharmacokinetic Properties: The physicochemical properties of non-natural amino acids can be tailored to improve the pharmacokinetic profile of a peptide, including its absorption, distribution, metabolism, and excretion (ADME).

2-Amino-2-phenylbutyric acid stands out as a valuable building block in this context due to the presence of both an aromatic phenyl ring and a short alkyl chain at the α-carbon, offering a unique combination of steric bulk and hydrophobicity.

Physicochemical Properties of 2-Amino-2-phenylbutyric Acid

2-Amino-2-phenylbutyric acid is a white crystalline powder.[4] Its fundamental physicochemical properties are summarized in the table below. While specific experimental values for pKa and detailed solubility in a range of solvents are not widely reported, general solubility characteristics can be inferred from its structure.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [3][5] |

| Molecular Weight | 179.22 g/mol | [3][5] |

| Melting Point | 276-280 °C (decomposes) | [6] |

| Appearance | White crystalline powder | [4] |

| Solubility | Generally poorly soluble in water; shows moderate solubility in organic solvents like ethanol (B145695) and acetone.[7] The amino and carboxylic acid groups allow for solubility in acidic and basic aqueous solutions. | [7][8][9] |

| pKa | Not widely reported. As an amino acid, it will have at least two pKa values corresponding to the carboxylic acid and amino groups. | |

| LogP | Not widely reported. The phenyl and ethyl groups suggest a degree of lipophilicity. |

Biological Activities and Applications

2-Amino-2-phenylbutyric acid has demonstrated a range of biological activities, making it a compound of interest for therapeutic development.

Enzyme Inhibition

This non-natural amino acid has been shown to inhibit the activity of several enzymes:

-

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria. 2-Amino-2-phenylbutyric acid has been identified as a urease inhibitor.[3]

-

Glutaminase: Glutaminase is an enzyme that plays a role in nitrogen metabolism and is being investigated as a target for cancer therapy. 2-Amino-2-phenylbutyric acid has also been shown to inhibit glutaminase.[3]

Neuroprotective Effects

Emerging research suggests that 2-Amino-2-phenylbutyric acid may possess neuroprotective properties. It has been studied for its potential to protect neurons from damage caused by:

-

Glutamate (B1630785) Excitotoxicity: Excessive stimulation of glutamate receptors can lead to neuronal cell death, a phenomenon implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. 2-Amino-2-phenylbutyric acid is thought to modulate glutamate receptors, suggesting a potential mechanism for its neuroprotective effects.[3]

-

Ischemia: A lack of blood flow to the brain can cause neuronal damage. Studies have indicated that 2-Amino-2-phenylbutyric acid may offer protection in ischemic conditions.[3]

The precise molecular mechanisms and the specific glutamate receptor subtypes involved in these neuroprotective effects require further investigation.

Peptide Synthesis

The primary application of 2-Amino-2-phenylbutyric acid is as a building block in peptide synthesis.[3] Its incorporation can lead to modified peptides with enhanced stability, improved cell permeability, and specific binding capabilities. For example, it has been incorporated into a peptide targeting HIV-1 integrase, highlighting its potential in the development of antiviral drugs.[3]

Experimental Protocols

Synthesis of 2-Amino-2-phenylbutyric Acid

A common method for the synthesis of α-amino acids like 2-Amino-2-phenylbutyric acid is a modified Strecker synthesis. The following protocol is based on a patented method.[10]

Workflow for the Synthesis of 2-Amino-2-phenylbutyric Acid

Caption: Synthesis of 2-Amino-2-phenylbutyric acid.

Materials:

-

Propiophenone

-

30% Sodium cyanide solution

-

Ammonium carbonate

-

Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride)

-

Deionized water

-

Sodium hydroxide solution

-

Acid for pH adjustment (e.g., HCl)

Procedure:

Step 1: Synthesis of 5-ethyl-5-phenyl hydantoin (Intermediate)

-

To a reaction flask, add propiophenone (1.0 mol), 30% sodium cyanide solution (1.5-1.8 mol), ammonium carbonate (2.0-3.0 mol), and a phase transfer catalyst (e.g., 6.7 g of tetrabutylammonium bromide).[10]

-

Add deionized water and stir to dissolve the reactants.[10]

-

Slowly heat the reaction mixture to 65-80°C and maintain this temperature for 10-15 hours.[10]

-

After the reaction is complete, cool the mixture and filter to collect the solid product.

-

Wash the filter cake with deionized water to obtain the wet product of 5-ethyl-5-phenylhydantoin.[10]

Step 2: Hydrolysis to 2-Amino-2-phenylbutyric Acid

-

Add the 5-ethyl-5-phenyl hydantoin intermediate to a sodium hydroxide solution in a high-pressure reactor (autoclave).[10]

-

Heat the mixture under high temperature and high pressure to facilitate hydrolysis.

-

After the hydrolysis is complete, cool the reaction mixture.

-

Adjust the pH of the solution with an acid to precipitate the product.

-

Filter the mixture to collect the solid 2-Amino-2-phenylbutyric acid.

-

Wash the product with water and dry under vacuum.[10]

This protocol yields a product with a purity of >99% (by HPLC) and an overall yield of over 80% based on the starting propiophenone.[10]

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-protected 2-Amino-2-phenylbutyric acid (Fmoc-2-Amino-2-phenylbutyric acid-OH) into a growing peptide chain on a solid support follows the standard principles of Fmoc-SPPS.

Workflow for a Single Coupling Cycle in Fmoc-SPPS

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.

Materials:

-

Fmoc-protected resin (e.g., Wang or Rink Amide resin)

-

Fmoc-2-Amino-2-phenylbutyric acid-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)

Procedure (for one coupling cycle):

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.[11]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.[11][12]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Amino-2-phenylbutyric acid-OH (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.[11]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature to allow the coupling reaction to proceed.[11][12]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then with DCM to remove any unreacted reagents and byproducts.[11]

-

Monitoring (Optional): A Kaiser test can be performed on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling step may be necessary.[11]

-

Repeat: These steps are repeated for each amino acid to be added to the peptide chain.

-

Final Cleavage: After the final amino acid has been coupled and deprotected, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail.[12]

Potential Signaling Pathway Interactions

While direct experimental evidence specifically linking 2-Amino-2-phenylbutyric acid to the modulation of the following signaling pathways is limited, its known biological activities suggest potential interactions that warrant further investigation.

Glutamate Receptor Signaling